
4-Phenyl-4H-1-benzopyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-4H-chromene is a heterocyclic compound that belongs to the chromene family. Chromenes are bicyclic oxygen-containing heterocycles with a benzene ring fused to a 4H-pyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Phenyl-4H-chromene can be synthesized through various methods. One common approach involves the reaction of ortho-quinone methides with dicarbonyl compounds in the presence of a chiral Ni(II) complex and p-toluenesulfonic acid (p-TSOH). This method provides enantioenriched 4H-chromenes with high enantioselectivity . Another method involves the three-component one-pot reaction of 4-bromobenzaldehyde, malononitrile, and substituted phenol, which proceeds via Knoevenagel condensation and Michael addition .
Industrial Production Methods: Industrial production of 4-phenyl-4H-chromene typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-4H-chromene undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form 4-phenyl-4H-chromen-4-one derivatives . It also participates in nucleophilic substitution reactions, where the phenyl group can be replaced with other substituents .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted chromenes, chromenones, and chromanones, which exhibit diverse biological activities .
Scientific Research Applications
4-Phenyl-4H-chromene has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-phenyl-4H-chromene involves its interaction with various molecular targets and pathways. For example, it can inhibit acetylcholinesterase (AChE) and advanced glycation end products (AGEs) formation, which are implicated in Alzheimer’s disease . It also exhibits antioxidant activity by scavenging reactive oxygen species (ROS) and inhibiting oxidative stress .
Comparison with Similar Compounds
4-Phenyl-4H-chromene can be compared with other similar compounds, such as:
2H-Chromene: Similar in structure but differs in the position of the double bond in the pyran ring.
Coumarin: A benzopyran derivative with a lactone ring, known for its anticoagulant properties.
Properties
CAS No. |
92496-19-0 |
|---|---|
Molecular Formula |
C15H12O |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
4-phenyl-4H-chromene |
InChI |
InChI=1S/C15H12O/c1-2-6-12(7-3-1)13-10-11-16-15-9-5-4-8-14(13)15/h1-11,13H |
InChI Key |
OJYSQYZJDTWDFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C=COC3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



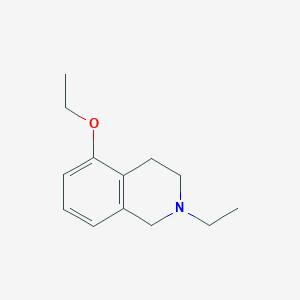
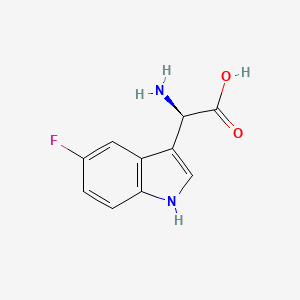

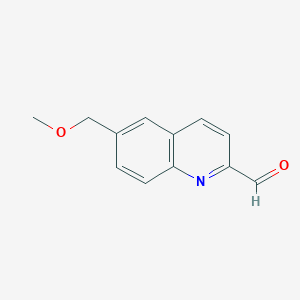

![6-Ethyl-3-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11896555.png)
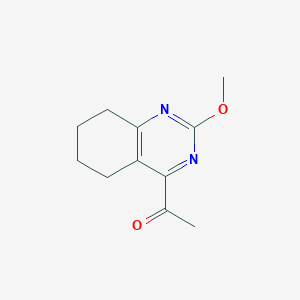
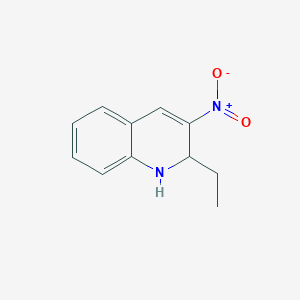
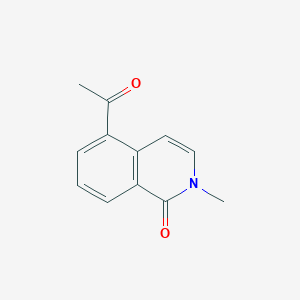

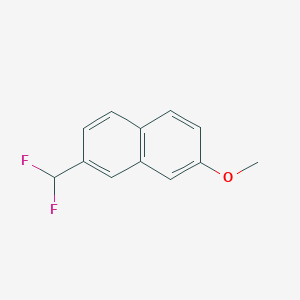
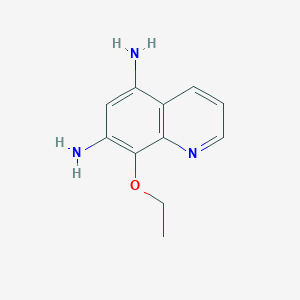
![6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11896608.png)
